
Phenyl pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl pyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. The phenyl group attached to the pyrimidine ring enhances its chemical properties and potential applications. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of phenyl pyrimidine-5-carboxylate typically involves the condensation of a phenyl-substituted aldehyde with a pyrimidine derivative. One common method is the reaction of phenylacetic acid with urea and an appropriate aldehyde under acidic conditions to form the pyrimidine ring. The carboxylate group is then introduced through esterification reactions.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the pyrimidine ring and subsequent functionalization steps. High-pressure and high-temperature conditions are sometimes used to drive the reactions to completion.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl pyrimidine-5-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenyl pyrimidine-5-carboxylic acid.
Reduction: Phenyl pyrimidine-5-methanol or phenyl pyrimidine-5-aldehyde.
Substitution: Various phenyl-substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has shown that derivatives of this compound exhibit antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Wirkmechanismus
The mechanism of action of phenyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing disease progression.
Vergleich Mit ähnlichen Verbindungen
Phenyl pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Phenyl pyrimidine-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.
Phenyl pyrimidine-6-carboxylate: Carboxylate group at the 6-position.
Phenyl pyrimidine-2-carboxylate: Carboxylate group at the 2-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylate group can affect the compound’s ability to interact with biological targets, making it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C11H8N2O2 |
|---|---|
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
phenyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H8N2O2/c14-11(9-6-12-8-13-7-9)15-10-4-2-1-3-5-10/h1-8H |
InChI-Schlüssel |
OPJANOMIJPXUHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



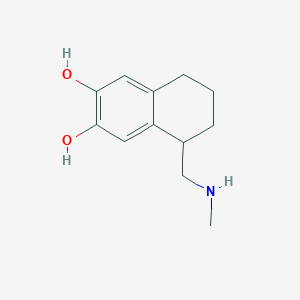
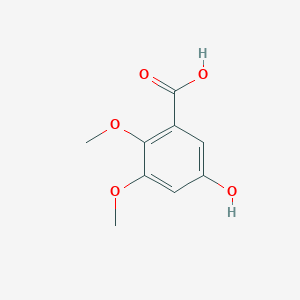

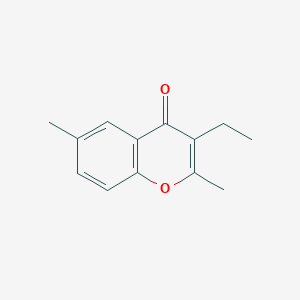
![4-(Imidazo[1,2-A]pyridin-7-YL)morpholine](/img/structure/B11898778.png)




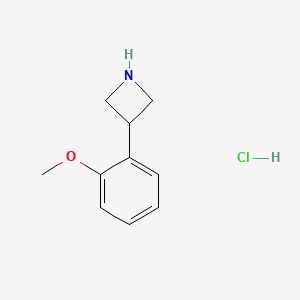
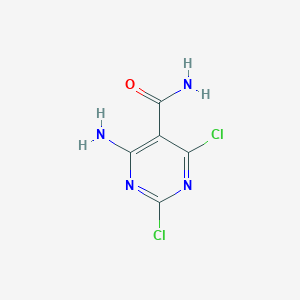
![((1S,5R)-2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B11898829.png)

